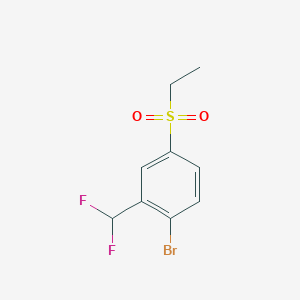
1-Bromo-2-(difluoromethyl)-4-(ethylsulfonyl)benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Bromo-2-(difluoromethyl)-4-(ethylsulfonyl)benzene is a versatile organic compound characterized by its bromine, difluoromethyl, and ethylsulfonyl functional groups. This compound is of interest in various scientific and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Bromo-2-(difluoromethyl)-4-(ethylsulfonyl)benzene can be synthesized through several methods, including:
Halogenation: Bromination of 2-(difluoromethyl)-4-(ethylsulfonyl)benzene using bromine (Br2) in the presence of a suitable catalyst.
Sulfonylation: Introduction of the ethylsulfonyl group to 1-bromo-2-(difluoromethyl)benzene using ethanesulfonyl chloride (C2H5SO2Cl) under controlled conditions.
Industrial Production Methods: In an industrial setting, large-scale synthesis may involve continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of green chemistry principles, such as minimizing waste and using environmentally friendly reagents, is also considered.
Chemical Reactions Analysis
Types of Reactions: 1-Bromo-2-(difluoromethyl)-4-(ethylsulfonyl)benzene undergoes various chemical reactions, including:
Oxidation: Conversion to corresponding carboxylic acids or ketones.
Reduction: Reduction of the bromine atom to form the corresponding hydrocarbon.
Substitution: Replacement of the bromine atom with other functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or chromyl chloride (CrO2Cl2) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.
Substitution: Various nucleophiles such as sodium azide (NaN3) or iodide ions (I-).
Major Products Formed:
Oxidation: 1-Bromo-2-(difluoromethyl)-4-(ethylsulfonyl)benzoic acid.
Reduction: 1-ethylsulfonyl-2-(difluoromethyl)benzene.
Substitution: 1-azido-2-(difluoromethyl)-4-(ethylsulfonyl)benzene.
Scientific Research Applications
1-Bromo-2-(difluoromethyl)-4-(ethylsulfonyl)benzene is utilized in various scientific research fields:
Chemistry: As a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: Studying the effects of halogenated compounds on biological systems and their potential as bioactive molecules.
Medicine: Investigating its potential as a therapeutic agent or intermediate in drug synthesis.
Industry: Employed in the production of advanced materials and polymers.
Mechanism of Action
The compound exerts its effects through interactions with specific molecular targets and pathways. For example, its bromine atom can participate in electrophilic aromatic substitution reactions, while the difluoromethyl group can influence the electronic properties of the molecule. The exact mechanism depends on the specific application and reaction conditions.
Comparison with Similar Compounds
1-Bromo-2-(difluoromethyl)-4-(ethylsulfonyl)benzene is unique due to its combination of functional groups. Similar compounds include:
1-Bromo-2-(difluoromethyl)benzene: Lacks the ethylsulfonyl group.
1-Bromo-4-(ethylsulfonyl)benzene: Lacks the difluoromethyl group.
2-Bromo-1-(difluoromethyl)benzene: Different position of the bromine atom.
Properties
Molecular Formula |
C9H9BrF2O2S |
|---|---|
Molecular Weight |
299.13 g/mol |
IUPAC Name |
1-bromo-2-(difluoromethyl)-4-ethylsulfonylbenzene |
InChI |
InChI=1S/C9H9BrF2O2S/c1-2-15(13,14)6-3-4-8(10)7(5-6)9(11)12/h3-5,9H,2H2,1H3 |
InChI Key |
CHVCNOCIPUXUGX-UHFFFAOYSA-N |
Canonical SMILES |
CCS(=O)(=O)C1=CC(=C(C=C1)Br)C(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















